molecular formula C20H22N2O2S B3917419 (5-{[benzyl(1,3-thiazol-2-ylmethyl)amino]methyl}-2-methoxyphenyl)methanol

(5-{[benzyl(1,3-thiazol-2-ylmethyl)amino]methyl}-2-methoxyphenyl)methanol

Cat. No.: B3917419
M. Wt: 354.5 g/mol
InChI Key: GMIIBPUYOCLWOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5-{[benzyl(1,3-thiazol-2-ylmethyl)amino]methyl}-2-methoxyphenyl)methanol is a chemical compound that has gained significant attention in scientific research. This compound is known for its potential therapeutic applications in various fields, including cancer therapy, infectious diseases, and neurological disorders.

Mechanism of Action

The mechanism of action of (5-{[benzyl(1,3-thiazol-2-ylmethyl)amino]methyl}-2-methoxyphenyl)methanol is not fully understood. However, it is believed that this compound exerts its therapeutic effects by targeting specific enzymes and proteins involved in various cellular processes. For example, in cancer therapy, this compound has been shown to inhibit the activity of the enzyme histone deacetylase, which plays a critical role in cancer cell growth and survival.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer therapy, this compound has been shown to induce apoptosis and inhibit cancer cell growth. In infectious diseases, this compound has been shown to inhibit the growth of bacteria and parasites. In addition, this compound has been shown to have neuroprotective effects and improve cognitive function.

Advantages and Limitations for Lab Experiments

One of the advantages of using (5-{[benzyl(1,3-thiazol-2-ylmethyl)amino]methyl}-2-methoxyphenyl)methanol in lab experiments is its potential therapeutic applications in various fields. However, one of the limitations of using this compound is its complex synthesis method, which may limit its availability and accessibility for research purposes.

Future Directions

There are several future directions for the study of (5-{[benzyl(1,3-thiazol-2-ylmethyl)amino]methyl}-2-methoxyphenyl)methanol. One direction is to further investigate its potential therapeutic applications in various fields, such as cancer therapy, infectious diseases, and neurological disorders. Another direction is to study its mechanism of action in more detail to better understand its biochemical and physiological effects. Additionally, future research can focus on developing more efficient and cost-effective synthesis methods for this compound to increase its availability for research purposes.

Scientific Research Applications

(5-{[benzyl(1,3-thiazol-2-ylmethyl)amino]methyl}-2-methoxyphenyl)methanol has been extensively studied for its potential therapeutic applications in various fields. In cancer therapy, this compound has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis. It has also been studied for its potential use in the treatment of infectious diseases, such as tuberculosis and malaria. In addition, this compound has been shown to have neuroprotective effects and has potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.

Properties

IUPAC Name

[5-[[benzyl(1,3-thiazol-2-ylmethyl)amino]methyl]-2-methoxyphenyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O2S/c1-24-19-8-7-17(11-18(19)15-23)13-22(14-20-21-9-10-25-20)12-16-5-3-2-4-6-16/h2-11,23H,12-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMIIBPUYOCLWOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CN(CC2=CC=CC=C2)CC3=NC=CS3)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(5-{[benzyl(1,3-thiazol-2-ylmethyl)amino]methyl}-2-methoxyphenyl)methanol
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